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Compound of Interest

Methyl 1,4-Benzodioxane-2-
Compound Name:
carboxylate

Cat. No.: B103858

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a prominent heterocyclic motif in medicinal chemistry,
recognized for its versatile pharmacological activities. This bicyclic structure, consisting of a
benzene ring fused to a 1,4-dioxane ring, serves as a privileged scaffold in the design of
therapeutic agents targeting a wide array of biological systems. Derivatives of benzodioxane
have demonstrated significant potential in the treatment of various diseases, including cancer,
bacterial infections, and neurological disorders. Their ability to interact with diverse biological
targets, such as G-protein coupled receptors (GPCRs) and enzymes, underscores their
importance in modern drug discovery and development.[1] This technical guide provides an in-
depth overview of the pharmacological importance of benzodioxane compounds, with a focus
on their quantitative bioactivity, the experimental protocols used for their evaluation, and the
signaling pathways they modulate.

Quantitative Bioactivity of Benzodioxane
Derivatives

The pharmacological potency of benzodioxane compounds is quantified through various
metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (1C50),
and the minimum inhibitory concentration (MIC). These values provide a comparative measure
of the efficacy of different derivatives against specific biological targets.
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Adrenergic and Serotonergic Receptor Antagonism

Benzodioxane derivatives have been extensively studied as antagonists of al-adrenergic and
5-HT1A serotonergic receptors, which are implicated in cardiovascular and central nervous
system disorders, respectively.[2][3][4] The binding affinities (Ki values) of representative
compounds for these receptors are summarized below.

Compound/Derivati

Target Receptor Ki (nM) Reference

ve
WB4101-related ]

) al-adrenoceptor Varies [2]
benzodioxanes
Prazosin al-adrenoceptor Varies [2]
N-n-hexyl-substituted

) ) 5-HT1A receptor 0.50-0.54 [4]
phenylpiperazines
DF-300 5-HT1A receptor 7.7 [5]
DF-400 5-HT1A receptor 5.8 [5]
NLX-204 5-HT1A receptor 0.06 [6]

Anticancer Activity

The cytotoxic effects of benzodioxane derivatives against various cancer cell lines are typically
evaluated by determining their IC50 values. These compounds have shown promise in
inhibiting the proliferation of cancer cells, including those of the breast, lung, and fibrosarcoma.
[71[8]9][10]
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Compound/Derivati

ve Cancer Cell Line IC50 (uM) Reference
Compound 4d H_T-1080 15.59+3.21 [7]
(fibrosarcoma)
Compound 4d A-549 (lung) 18.32 £ 2.73 [7]
Compound 4d MCF-7 (breast) 17.28 +0.33 [7]
Compound 4d MDA-MB-231 (breast) 19.27 +2.73 [7]
Compound 14 CaCo-2 (colorectal) 4.2 [7]
Compound 35 CaCo-2 (colorectal) 9.8 [7]
Compound 35 HuH-7 (liver) 24 [7]

Antibacterial Activity

The antibacterial efficacy of benzodioxane compounds is determined by their Minimum
Inhibitory Concentration (MIC), which is the lowest concentration of the compound that
prevents visible growth of a microorganism.[11]

Compound/Derivati

Bacterial Strain MIC (pg/mL) Reference
ve
o Staphylococcus
Antibiotic PF 1052 3.13 [11]
aureus
o Streptomyces
Antibiotic PF 1052 0.78 [11]
parvulus
o Clostridium
Antibiotic PF 1052 0.39 [11]

perfringens

Key Signaling Pathways Modulated by
Benzodioxane Compounds
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Benzodioxane derivatives exert their pharmacological effects by modulating specific
intracellular signaling pathways. Understanding these pathways is crucial for elucidating their
mechanism of action and for the rational design of new therapeutic agents.

al-Adrenergic Receptor Signaling

al-Adrenergic receptors are Gq protein-coupled receptors. Upon activation by an agonist, the
Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds
to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium
(Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates
various downstream targets, leading to cellular responses such as smooth muscle contraction.
[12][13] Benzodioxane-based antagonists block this cascade by preventing agonist binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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